tert-Butyl 4-methyl-1H-indole-2-carboxylate
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Overview
Description
tert-Butyl 4-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of tert-Butyl 4-methyl-1H-indole-2-carboxylate typically involves several steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C .
Chemical Reactions Analysis
tert-Butyl 4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and tert-butyl(dimethyl)silyl chloride. For example, the Fischer indole synthesis involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding a tricyclic indole . Major products formed from these reactions include azepinoindole and other indole derivatives.
Scientific Research Applications
tert-Butyl 4-methyl-1H-indole-2-carboxylate has several scientific research applications. It serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. Indole derivatives, including this compound, have shown various biological activities such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These properties make it valuable in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities .
Comparison with Similar Compounds
tert-Butyl 4-methyl-1H-indole-2-carboxylate can be compared with other similar compounds such as tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate and tert-butyl 1-indolecarboxylate. These compounds share a similar indole core structure but differ in their substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-6-5-7-11-10(9)8-12(15-11)13(16)17-14(2,3)4/h5-8,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZHXYZMPUENSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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